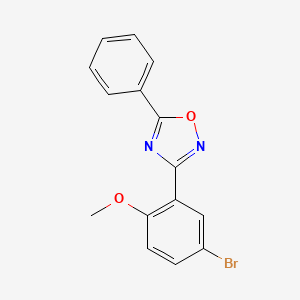

3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole derivatives involves a series of reactions starting from basic raw materials. One method described the use of 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, undergoing diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration to achieve the desired compound with a yield of 53.2% (Zhu Wei-guo, 2007). Another approach involved refluxing a mixture of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride to produce 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl (B. Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds has been characterized using various spectroscopic techniques including IR, NMR, and mass spectral studies. For instance, a study synthesized a compound and characterized its structure with NMR and IR spectroscopy, also using Density Functional Theory (DFT) for further insights into its geometrical structure parameters and spectral values (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazoles are known for a wide spectrum of biological activity and their use in materials science as high-energy molecules. The reactions they undergo, including alkylation and interactions with phenylselentrihalides to synthesize novel compounds, highlight their chemical versatility (M. Kut et al., 2023).

Physical Properties Analysis

The physical properties, such as UV absorption and fluorescence wavelengths, are crucial for applications in electroluminescent materials. For example, a compound exhibited maximum UV absorption at 307 nm and a peak fluorescent wavelength of 376 nm, indicating its potential for optoelectronic applications (Zhu Wei-guo, 2007).

Chemical Properties Analysis

The chemical properties, including their role as corrosion inhibitors and the influence of their structure on inhibition efficiency, have been extensively studied. Research has shown that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrates excellent corrosion inhibition for mild steel in acidic media, with the efficiency linked to the molecular structure and electronic properties of the compound (F. Bentiss et al., 2002).

Propriétés

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-8-7-11(16)9-12(13)14-17-15(20-18-14)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQIQOCVUHFHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)

![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)

![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)

![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)

![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)

![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)